molecular formula C19H26N4O2 B2867632 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole CAS No. 2320143-41-5

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole

Cat. No.: B2867632
CAS No.: 2320143-41-5
M. Wt: 342.443
InChI Key: XJHNSDWNGDIGFJ-UHFFFAOYSA-N
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Description

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is a synthetic organic compound notable for its complex structure and potential applications in scientific research. This compound features a blend of oxazole and pyrimidine rings, showcasing unique reactivity and biological potential.

Preparation Methods

The synthesis of 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole involves multiple steps:

  • Formation of 6-Cyclobutylpyrimidin-4-ol: The starting material, 6-Cyclobutylpyrimidine, undergoes a hydroxylation reaction to produce 6-Cyclobutylpyrimidin-4-ol.

  • O-Methylation: The hydroxyl group is methylated to yield 6-Cyclobutylpyrimidin-4-yl methyl ether.

  • Formation of Piperidinyl Intermediates: The methyl ether is then treated with piperidine under specific conditions to obtain the intermediate 4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine.

  • Oxazole Ring Formation: This intermediate undergoes cyclization with 2-bromoacetone to form the final compound, this compound.

Chemical Reactions Analysis

This compound exhibits diverse chemical reactivity:

  • Oxidation: The oxazole ring can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate, forming various oxidative products.

  • Reduction: Reduction of the pyrimidine ring can be achieved using hydrogen gas and a palladium on carbon catalyst, leading to partial or complete hydrogenation of the ring.

  • Substitution: The compound readily participates in nucleophilic substitution reactions, especially at the pyrimidine ring, where halides or other substituents can be introduced using appropriate nucleophiles.

Scientific Research Applications

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole has various research applications:

  • Chemistry: As a building block in organic synthesis, it aids in creating more complex molecules for material science or pharmaceuticals.

  • Biology: It serves as a molecular probe in biochemical assays to study enzyme activities or protein interactions.

  • Industry: Used in material science for developing novel polymers or advanced materials with specific properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The pyrimidine and oxazole rings provide distinct interaction points for binding to molecular targets, influencing biological pathways.

Comparison with Similar Compounds

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is unique due to the combination of oxazole and pyrimidine rings, as well as the cyclobutyl group. Similar compounds might include:

  • 4-((4-(((6-Cyclohexylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole: Featuring a cyclohexyl group instead of a cyclobutyl group, altering its steric and electronic properties.

  • 4-((4-(((6-Phenylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole: Where a phenyl group replaces the cyclobutyl group, significantly changing its interaction profile and physical properties.

Hope this article enlightens you on the intriguing world of this compound!

Properties

IUPAC Name

4-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14-22-17(12-24-14)10-23-7-5-15(6-8-23)11-25-19-9-18(20-13-21-19)16-3-2-4-16/h9,12-13,15-16H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHNSDWNGDIGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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